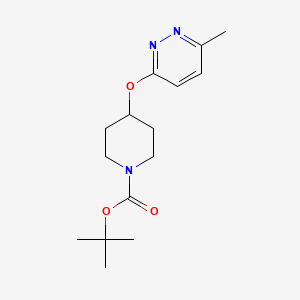
Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by recent research findings and data tables.
The compound has the following molecular characteristics:
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 442199-16-8
These properties suggest that the compound may interact with biological systems in a specific manner, potentially influencing various biochemical pathways.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the pyridazine moiety. The general synthetic route can be summarized as follows:
- Formation of Piperidine Ring : The precursor compounds are reacted in the presence of a suitable solvent and catalyst.
- Introduction of Pyridazine Group : The 6-methylpyridazine derivative is coupled with the piperidine structure.
- Final Esterification : The tert-butyl group is introduced to form the final ester product.
Pharmacological Profile
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Cytotoxicity : In vitro studies have demonstrated that it can induce cytotoxic effects in cancer cell lines, suggesting its utility in cancer therapy.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Showed significant inhibition against E. coli and S. aureus |
| Study B | Assess cytotoxic effects | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM |
| Study C | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages |
These studies highlight the compound's multifaceted biological activity, warranting further exploration.
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Antimicrobial Action : May involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Cytotoxicity : Likely through induction of oxidative stress or interference with cell cycle progression.
- Anti-inflammatory Effects : Possible modulation of signaling pathways associated with inflammation, such as NF-kB or MAPK pathways.
Properties
IUPAC Name |
tert-butyl 4-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-5-6-13(17-16-11)20-12-7-9-18(10-8-12)14(19)21-15(2,3)4/h5-6,12H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDCOLKIFZJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















